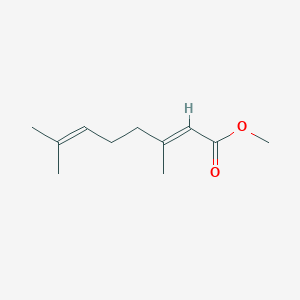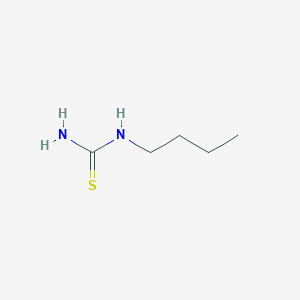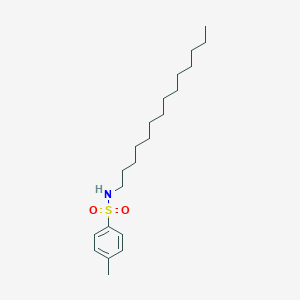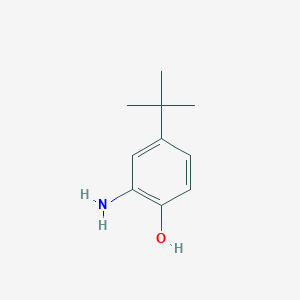
Butyric acid, 3-(benzylselenyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric acid, 3-(benzylselenyl)-3-methyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of butyric acid, which is a short-chain fatty acid commonly found in dairy products and animal fats. The addition of a benzylselenyl group to the butyric acid molecule results in the formation of a new compound with unique properties. In
Aplicaciones Científicas De Investigación
Butyric acid, 3-(benzylselenyl)-3-methyl- has been studied for its potential applications in various fields. One area of research is in cancer treatment, as this compound has been shown to have anti-tumor activity. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its effects on the immune system. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of butyric acid, 3-(benzylselenyl)-3-methyl- is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which can lead to changes in gene expression and cell differentiation. It has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that butyric acid, 3-(benzylselenyl)-3-methyl- has a variety of biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can inhibit tumor growth. It has also been shown to reduce inflammation and oxidative stress in the body, which can have a protective effect on various organs and tissues. Additionally, this compound has been shown to modulate the activity of various immune cells, which can have implications for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using butyric acid, 3-(benzylselenyl)-3-methyl- in lab experiments is its relatively low toxicity compared to other compounds with similar effects. Additionally, it is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one limitation of using this compound is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on butyric acid, 3-(benzylselenyl)-3-methyl-. One area of interest is in the development of new cancer treatments that utilize this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body. Finally, there is potential for this compound to be used in the development of new treatments for neurodegenerative diseases and autoimmune disorders.
In conclusion, butyric acid, 3-(benzylselenyl)-3-methyl- is a compound with potential applications in various fields. Its unique properties make it a promising candidate for further research and development. While there is still much to be learned about this compound, the current research suggests that it could have significant implications for the treatment of cancer, inflammation, and immune disorders.
Métodos De Síntesis
Butyric acid, 3-(benzylselenyl)-3-methyl- can be synthesized using a variety of methods. One common method involves the reaction of butyric acid with benzylselenyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. Another method involves the use of a palladium catalyst to promote the reaction between butyric acid and benzylselenol, which results in the formation of the desired compound.
Propiedades
Número CAS |
1599-29-7 |
|---|---|
Nombre del producto |
Butyric acid, 3-(benzylselenyl)-3-methyl- |
Fórmula molecular |
C12H16O2Se |
Peso molecular |
271.2 g/mol |
Nombre IUPAC |
3-benzylselanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C12H16O2Se/c1-12(2,8-11(13)14)15-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) |
Clave InChI |
DUBZVANHXPGPCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)O)[Se]CC1=CC=CC=C1 |
SMILES canónico |
CC(C)(CC(=O)O)[Se]CC1=CC=CC=C1 |
Sinónimos |
3-(Benzylseleno)-3-methylbutyric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



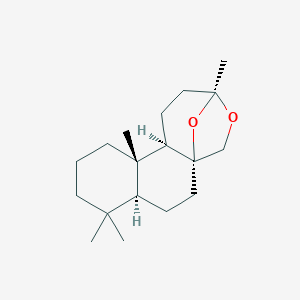
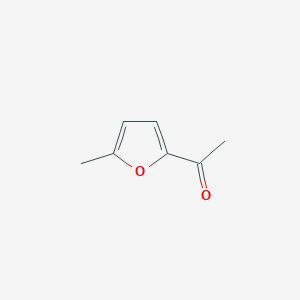
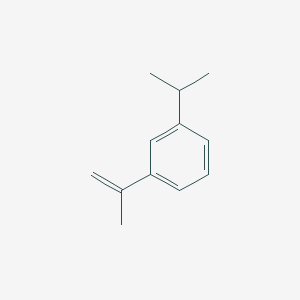
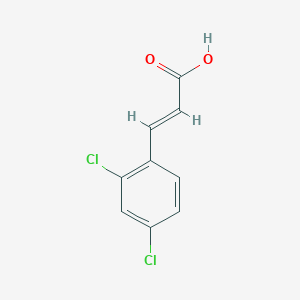
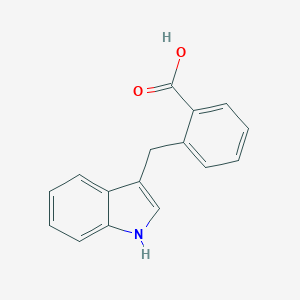
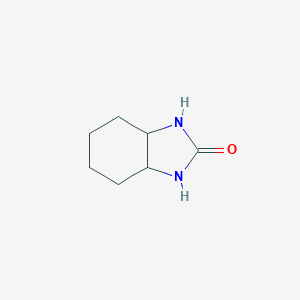
![Butane, 1-[2-(2-chloroethoxy)ethoxy]-](/img/structure/B71979.png)
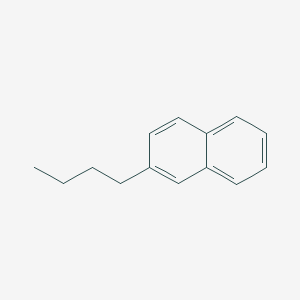
![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B71982.png)

